molecular formula C15H22ClNO2 B1441775 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220034-21-8

1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No. B1441775
CAS RN: 1220034-21-8
M. Wt: 283.79 g/mol
InChI Key: OPDJFLNDFBACNE-UHFFFAOYSA-N
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Description

“1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is also known by its CAS number: 1220034-21-8 .


Molecular Structure Analysis

The molecular structure of “1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” consists of a piperidinyl group attached to an ethoxyphenyl group via an ethanone linkage . The compound has a molecular weight of 283.8 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material for synthesizing biologically active piperidine derivatives, which are used in over twenty classes of drugs . These derivatives have been explored for their potential in treating a wide range of conditions, from cancer to neurodegenerative diseases.

Development of Anticancer Agents

Research indicates that piperidine derivatives exhibit significant anticancer properties. The compound can be utilized to develop new anticancer agents, leveraging its structure to create molecules that can interfere with cancer cell growth and proliferation .

Creation of Antimicrobial and Antifungal Medications

The antimicrobial and antifungal applications of piperidine derivatives are well-documented. This compound could be used to synthesize new agents that combat a variety of microbial and fungal pathogens, contributing to the field of infectious disease treatment .

Anti-Inflammatory and Analgesic Drugs

Due to the anti-inflammatory and analgesic properties of piperidine derivatives, this compound can be instrumental in creating new pain relief medications. It holds the potential to be developed into drugs that can alleviate chronic pain and reduce inflammation .

Alzheimer’s Disease and Neuroprotective Therapies

Piperidine derivatives have shown promise in the treatment of Alzheimer’s disease and other neurodegenerative conditions. The compound could be used to synthesize molecules that protect nerve cells or improve cognitive function in patients with these diseases .

Antihypertensive and Cardiovascular Drug Development

The structure of piperidine derivatives makes them suitable for the development of antihypertensive drugs. This compound could lead to new treatments for high blood pressure and other cardiovascular conditions .

Antipsychotic Medications

Given the role of piperidine derivatives in central nervous system activity, there is potential for developing antipsychotic drugs. These could offer new options for managing conditions like schizophrenia or bipolar disorder .

Antiviral and Antimalarial Applications

The compound’s derivatives have been explored for their antiviral and antimalarial effects. This research could pave the way for new treatments for viral infections and malaria, diseases that have a significant impact on global health .

properties

IUPAC Name

1-[2-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-6-2-3-7-15(14)18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDJFLNDFBACNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

CAS RN

1220034-21-8
Record name Ethanone, 1-[2-[2-(3-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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